molecular formula C14H18ClNO2 B2531958 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide CAS No. 1397197-10-2

2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2531958
CAS No.: 1397197-10-2
M. Wt: 267.75
InChI Key: KNDDNZSFJPAJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is a chemical compound with a unique structure that includes a chloro group, a cyclopentylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting chloroacetyl chloride with an appropriate amine.

    Introduction of the cyclopentylmethyl group: This step involves the alkylation of the amide nitrogen with cyclopentylmethyl bromide under basic conditions.

    Attachment of the hydroxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the hydroxyphenyl group is introduced to the acetamide backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide can be compared with other similar compounds such as:

    2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide: This compound has a similar structure but with the hydroxy group in a different position on the phenyl ring.

    2-Chloro-N-(cyclopentylmethyl)-N-(3-methoxyphenyl)acetamide: This compound has a methoxy group instead of a hydroxy group on the phenyl ring.

    2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxybenzyl)acetamide: This compound has a benzyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDNZSFJPAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.